molecular formula C16H23N5O2 B2715849 1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea CAS No. 2320923-22-4

1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea

Cat. No.: B2715849
CAS No.: 2320923-22-4
M. Wt: 317.393
InChI Key: SXLIRMTYINSPFD-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group and a triazolyl-substituted butyl chain

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-4-23-15-8-6-5-7-13(15)19-16(22)20-14(12(2)3)9-21-11-17-10-18-21/h5-8,10-12,14H,4,9H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLIRMTYINSPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(CN2C=NC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, undergoes a reaction with an appropriate isocyanate to form the ethoxyphenyl urea intermediate.

    Introduction of the Triazolyl-Substituted Butyl Chain: The intermediate is then reacted with a triazole derivative, such as 1-(1,2,4-triazol-1-yl)-3-methylbutan-2-amine, under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea is unique due to its combination of an ethoxyphenyl group and a triazolyl-substituted butyl chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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